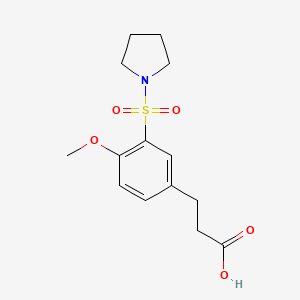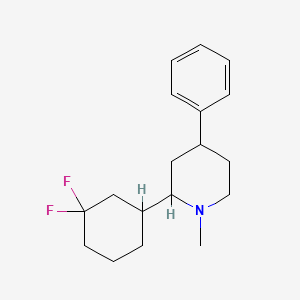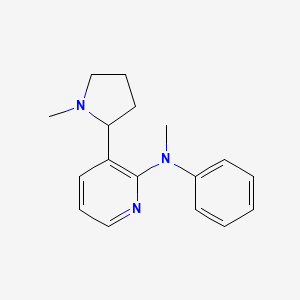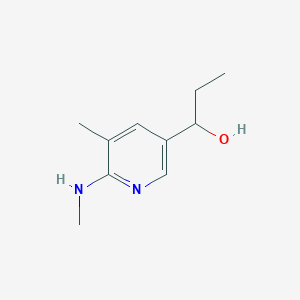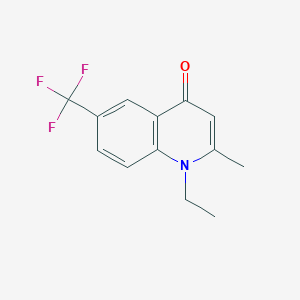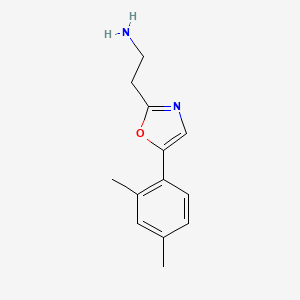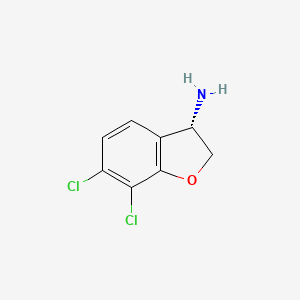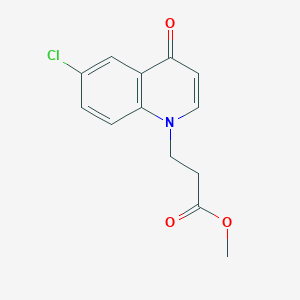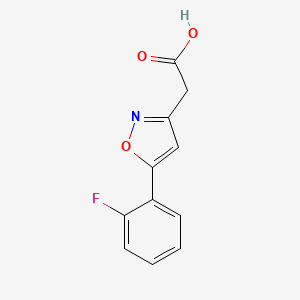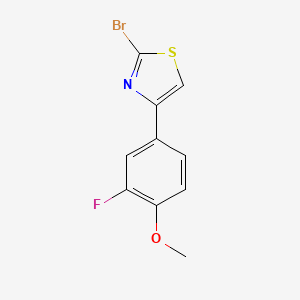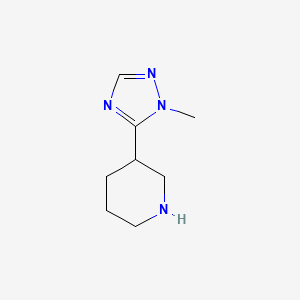
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core.
Chlorination: Introduction of the chlorine atom at the 5-position.
Methoxylation: Introduction of the methoxy group at the 8-position.
Methylation: Introduction of the methyl group at the 1-position.
Oxidation: Formation of the 4-oxo group.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
These steps involve various reagents and catalysts, such as chlorinating agents, methoxylating agents, methylating agents, and oxidizing agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Nucleophiles such as amines, thiols.
Hydrolyzing Agents: Aqueous acids or bases.
Major Products
Oxidized Derivatives: Various quinoline N-oxides.
Reduced Derivatives: Hydroxyquinolines.
Substituted Derivatives: Aminoquinolines, thioquinolines.
Carboxylate Salts: Sodium or potassium salts of the carboxylic acid.
Scientific Research Applications
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibacterial agent in the treatment of infections.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.
Uniqueness
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinolones. Its methoxy group at the 8-position and chlorine atom at the 5-position are not commonly found in other quinolones, potentially leading to different interactions with bacterial enzymes and resistance profiles.
Properties
Molecular Formula |
C12H10ClNO4 |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-14-5-6(12(16)17)11(15)9-7(13)3-4-8(18-2)10(9)14/h3-5H,1-2H3,(H,16,17) |
InChI Key |
UGZOZTVKQKHMON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C(C=CC(=C21)OC)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


